3-(3-Chloroprop-2-enoylamino)propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid involves specific synthetic routes and reaction conditions. One common method includes the reaction of 3-chloroprop-2-enoyl chloride with propanoic acid in the presence of a base such as triethylamine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(3-Chloroprop-2-enoylamino)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-Chloroprop-2-enoylamino)propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Chloroprop-2-enoylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
3-(3-Chloroprop-2-enoylamino)propanoic acid can be compared with other similar compounds, such as:
3-(3-Bromoprop-2-enoylamino)propanoic acid: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
3-(3-Iodoprop-2-enoylamino)propanoic acid: Contains an iodine atom, which can affect its chemical behavior and applications.
3-(3-Fluoroprop-2-enoylamino)propanoic acid: The presence of a fluorine atom can influence the compound’s stability and reactivity.
Properties
IUPAC Name |
3-(3-chloroprop-2-enoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3/c7-3-1-5(9)8-4-2-6(10)11/h1,3H,2,4H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJKBITZVQGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C=CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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